molecular formula C10H13NO2 B158360 2-[(4-methoxyphenyl)methylideneamino]ethanol CAS No. 1952-35-8

2-[(4-methoxyphenyl)methylideneamino]ethanol

Cat. No.: B158360
CAS No.: 1952-35-8
M. Wt: 179.22 g/mol
InChI Key: HFMJBAMWHBCZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C10H13NO2. It is a Schiff base derived from the condensation of p-methoxybenzaldehyde and ethanolamine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between p-methoxybenzaldehyde and ethanolamine. This reaction is usually carried out in a solvent-free environment using a mortar and pestle, which results in high yields of the product . The reaction can be represented as follows:

p-Methoxybenzaldehyde+EthanolamineThis compound\text{p-Methoxybenzaldehyde} + \text{Ethanolamine} \rightarrow \text{this compound} p-Methoxybenzaldehyde+Ethanolamine→this compound

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methylideneamino]ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ (dichlorodicyanobenzoquinone)

    Reduction: DIBAL (diisobutylaluminum hydride)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    p-Methoxybenzaldehyde

    Reduction: Mono-protected diol

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxybenzylidene)amino)ethanol
  • 2-((4-Methoxybenzylidene)amino)phenol
  • 2-((3,4-Dimethoxybenzylidene)amino)ethanol

Uniqueness

2-[(4-methoxyphenyl)methylideneamino]ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. The presence of the p-methoxy group enhances its electron-donating ability, making it a more effective ligand in coordination chemistry compared to its analogs .

Properties

CAS No.

1952-35-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]ethanol

InChI

InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3

InChI Key

HFMJBAMWHBCZIS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NCCO

Canonical SMILES

COC1=CC=C(C=C1)C=NCCO

1952-35-8

Origin of Product

United States

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